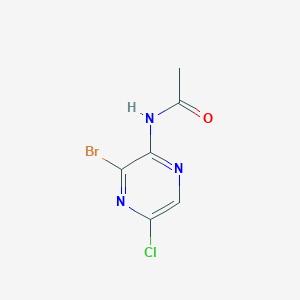
N-(3-bromo-5-chloropyrazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-5-chloropyrazin-2-yl)acetamide is a chemical compound with the molecular formula C6H5BrClN3O and a molecular weight of 250.48 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with bromine and chlorine atoms, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(3-bromo-5-chloropyrazin-2-yl)acetamide typically involves the reaction of 3-bromo-5-chloropyrazine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-(3-bromo-5-chloropyrazin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium phosphate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-5-chloropyrazin-2-yl)acetamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-bromo-5-chloropyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the pyrazine ring play a crucial role in its binding affinity and specificity. The acetamide group may also contribute to its overall activity by forming hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
N-(3-bromo-5-chloropyrazin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds have a pyridine ring instead of a pyrazine ring and exhibit different chemical and biological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have an imidazo[1,2-a]pyridine ring and are synthesized under different reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H5BrClN3O |
|---|---|
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
N-(3-bromo-5-chloropyrazin-2-yl)acetamide |
InChI |
InChI=1S/C6H5BrClN3O/c1-3(12)10-6-5(7)11-4(8)2-9-6/h2H,1H3,(H,9,10,12) |
InChI-Schlüssel |
CLMHZKCPBMVQPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C(N=C1Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
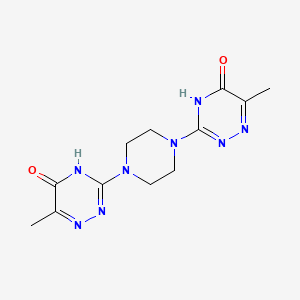
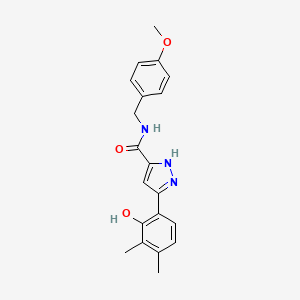
![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)

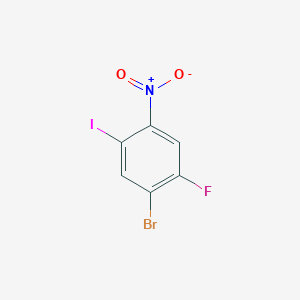
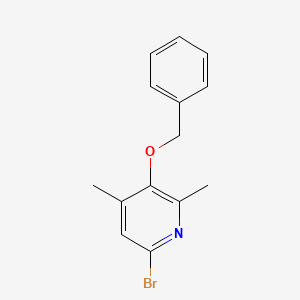
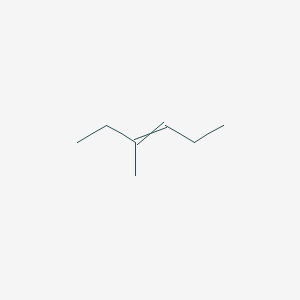
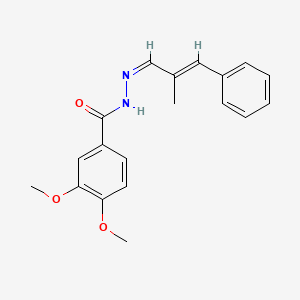
![6-(4-tert-butylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14083405.png)
